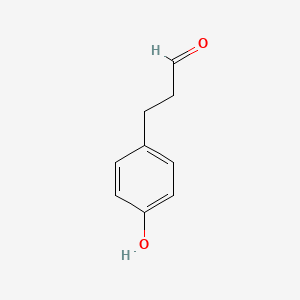

3-(4-Hydroxyphenyl)propanal

Description

4-Hydroxydihydrocinnamaldehyde is a member of phenols.

Properties

IUPAC Name |

3-(4-hydroxyphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-7,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEQXZCFSBLNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474676 | |

| Record name | 3-(4-hydroxyphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20238-83-9 | |

| Record name | 3-(4-hydroxyphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-(4-Hydroxyphenyl)propanal: Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Hydroxyphenyl)propanal is a phenolic compound of interest due to its presence in various medicinal plants and its potential as a precursor for synthesizing valuable bioactive molecules. This technical guide provides a comprehensive overview of its known natural sources, outlines detailed (though generalized due to lack of specific literature) methodologies for its extraction and purification, and explores its biological activities. This document aims to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrences of this compound

This compound has been identified as a constituent of several plant species. The primary reported natural sources include:

-

Smallanthus fruticosus (Yerba Mate): This plant, belonging to the sunflower family, is a known source of the compound.[1]

-

Taxus baccata (European Yew): This evergreen tree, known for producing the anticancer drug paclitaxel, also contains this compound.[1]

While these sources are documented, the concentration of this compound within these plants is not well-reported in publicly available literature. Further quantitative analysis is required to ascertain the viability of these sources for large-scale extraction.

Quantitative Data

Specific quantitative data on the yield or concentration of this compound from its natural sources is scarce in the available scientific literature. However, for the purpose of illustrating how such data should be presented, the following table provides a template for researchers to populate with their own experimental findings.

| Natural Source | Plant Part | Extraction Method | Yield (% of dry weight) | Concentration (mg/g of extract) | Analytical Method | Reference |

| Smallanthus fruticosus | Leaves | Methanolic Extraction | Data not available | Data not available | HPLC-UV/MS | (Future Research) |

| Taxus baccata | Needles | Ethanolic Extraction | Data not available | Data not available | GC-MS | (Future Research) |

| Taxus baccata | Bark | Dichloromethane Extraction | Data not available | Data not available | HPLC-UV/MS | (Future Research) |

Experimental Protocols: Isolation and Purification

The following protocols are generalized methodologies for the extraction and purification of this compound from plant matrices, based on standard phytochemical techniques. These should be optimized based on the specific plant material and available laboratory equipment.

General Extraction Workflow

The overall process for isolating this compound involves extraction from the plant material, followed by fractionation and chromatographic purification.

Detailed Methodologies

3.2.1. Extraction

-

Preparation of Plant Material: Air-dry the plant material (e.g., leaves of Smallanthus fruticosus or needles of Taxus baccata) at room temperature until a constant weight is achieved. Grind the dried material into a fine powder using a mechanical grinder.

-

Solvent Extraction: Macerate the powdered plant material with methanol (1:10 w/v) at room temperature for 72 hours with occasional shaking. Alternatively, perform Soxhlet extraction for 24 hours.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.

3.2.2. Fractionation

-

Solvent Partitioning: Suspend the crude extract in a mixture of water and methanol (9:1 v/v) and partition successively with n-hexane, and ethyl acetate.

-

Collection of Fractions: Collect the different solvent fractions. This compound, being a moderately polar phenolic compound, is expected to be enriched in the ethyl acetate fraction.

3.2.3. Chromatographic Purification

-

Silica Gel Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on silica gel (60-120 mesh). Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Thin Layer Chromatography (TLC) Analysis: Monitor the collected fractions by TLC on silica gel plates using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Pooling and Concentration: Pool the fractions containing the compound of interest based on the TLC profiles and concentrate them.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, subject the concentrated fractions to preparative HPLC on a C18 column. A suitable mobile phase would be a gradient of water (A) and methanol (B) or acetonitrile (B), both containing 0.1% formic acid to improve peak shape. The elution can be monitored by a UV detector at approximately 280 nm.

3.2.4. Structural Characterization

The structure of the purified this compound should be confirmed using spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the detailed structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., hydroxyl, aldehyde, aromatic ring).

Biological Activities and Signaling Pathways

This compound has been noted for its potential biological activities, including antioxidant and anti-inflammatory properties. While direct research on its mechanisms is emerging, studies on structurally related compounds provide insights into its potential modes of action.

4.1. Antioxidant Activity

The phenolic hydroxyl group in this compound can donate a hydrogen atom to neutralize free radicals, which is a common mechanism for antioxidant activity in phenolic compounds.

4.2. Anti-inflammatory Activity and the NF-κB Signaling Pathway

The anti-inflammatory effects of phenolic compounds are often mediated through the modulation of key signaling pathways. A metabolite of this compound, 3-(4-hydroxyphenyl)propionic acid, has been shown to restrict cellular oxidative stress and inflammation by acting on the nuclear factor kappa-B (NF-κB) pathways. It is plausible that this compound exerts similar effects.

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound or its metabolites may inhibit this pathway, potentially by preventing the degradation of IκB.

Conclusion

This compound is a naturally occurring phenolic aldehyde with potential for further investigation in drug discovery and development. While its presence in Smallanthus fruticosus and Taxus baccata is established, this guide highlights the need for more research into its quantitative distribution and the development of optimized isolation protocols. The preliminary indications of its anti-inflammatory and antioxidant activities, possibly through the modulation of the NF-κB pathway, warrant more in-depth mechanistic studies. This document provides a framework for researchers to build upon in their exploration of this promising natural product.

References

Physical and chemical properties of 3-(4-Hydroxyphenyl)propanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propanal, also known as phloretaldehyde, is a phenolic compound that has garnered interest in the scientific community for its potential biological activities, including antioxidant and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₉H₁₀O₂.[2][3] Its structure features a phenyl ring substituted with a hydroxyl group at the para position and a propanal group.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [1][2][3][4][5] |

| Molecular Weight | 150.17 g/mol | [1][2][4] |

| Appearance | White to yellow solid | [3] |

| Melting Point | 47 °C | [3] |

| Boiling Point | 132-133 °C at 0.7 Torr | [3] |

| Density | 1.116 ± 0.06 g/cm³ | [3] |

| Flash Point | 115.6 ± 13.0 °C | [3] |

| pKa | 10.00 ± 0.15 (Predicted) | [3] |

Chemical Properties

This compound exhibits reactivity characteristic of both its phenolic hydroxyl group and its aldehyde functional group.

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 3-(4-hydroxyphenyl)propanoic acid.

-

Reduction: The aldehyde can be reduced to a primary alcohol, yielding 3-(4-hydroxyphenyl)propanol.[1]

-

Aromatic Substitution: The electron-donating hydroxyl group activates the aromatic ring towards electrophilic substitution reactions.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the selective reduction of 4-hydroxycinnamaldehyde.[1]

Protocol: Reduction of 4-Hydroxycinnamaldehyde

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxycinnamaldehyde in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10%).

-

Hydrogenation: The flask is then placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified using column chromatography.

Protocol: Column Chromatography Purification

-

Column Preparation: A silica gel column is prepared using a suitable solvent system, such as a mixture of hexane and ethyl acetate.

-

Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.

-

Elution: The column is eluted with the chosen solvent system, and fractions are collected.

-

Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure compound are combined and the solvent is removed under reduced pressure to yield purified this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around δ 9.8 ppm), aromatic protons (between δ 6.7-7.1 ppm), and the methylene protons of the propanal chain (between δ 2.7-3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde at around δ 200 ppm, in addition to signals for the aromatic and aliphatic carbons.

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.[4] The mass spectrum will show a molecular ion peak (M⁺) at m/z 150, corresponding to the molecular weight of the compound.[2][4]

Table 2: Spectral Data

| Technique | Key Data | Reference |

| GC-MS | Molecular Ion (M⁺): m/z 150 | [2][4] |

| Kovats Retention Index | 1489.5 (Semi-standard non-polar column) | [2] |

| FTIR (KBr) | Data available on PubChem | [2] |

Biological Activity and Signaling Pathways

This compound has been reported to possess antioxidant and anti-inflammatory properties.[1] Its biological effects may be attributed to its ability to scavenge free radicals and modulate inflammatory signaling pathways.

Antioxidant Activity

The phenolic hydroxyl group in this compound can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.[4]

Anti-inflammatory Activity

Preliminary studies suggest that this compound may exert anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Visualizations

Proposed Signaling Pathway

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Workflow

Caption: From synthesis to biological evaluation.

Conclusion

This compound is a phenolic compound with interesting biological potential. This guide provides essential technical information and detailed protocols to facilitate further research into its properties and applications. The provided experimental workflows and proposed signaling pathways offer a framework for systematic investigation. As research in this area continues, a deeper understanding of the therapeutic potential of this compound is anticipated.

References

- 1. Buy this compound | 20238-83-9 [smolecule.com]

- 2. This compound | C9H10O2 | CID 11957427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 20238-83-9 | Benchchem [benchchem.com]

- 5. This compound [webbook.nist.gov]

Spectroscopic Profile of 3-(4-Hydroxyphenyl)propanal: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-Hydroxyphenyl)propanal (CAS No: 20238-83-9), a naturally occurring phenolic aldehyde.[1] The information presented herein is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed spectral information for identification, characterization, and quantification of this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 4-Hydroxybenzenepropanal, 4-Hydroxydihydrocinnamaldehyde

-

Molecular Formula: C₉H₁₀O₂

-

Molecular Weight: 150.17 g/mol [2]

Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 | Triplet (t) | 1H | Aldehydic proton (-CHO) |

| ~7.0 | Doublet (d) | 2H | Aromatic protons (ortho to -OH) |

| ~6.7 | Doublet (d) | 2H | Aromatic protons (meta to -OH) |

| ~5.0-6.0 | Singlet (s, broad) | 1H | Phenolic proton (-OH) |

| ~2.9 | Triplet (t) | 2H | Methylene protons (-CH₂-CHO) |

| ~2.7 | Triplet (t) | 2H | Methylene protons (Ar-CH₂-) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~202 | Aldehydic carbon (-CHO) |

| ~155 | Aromatic carbon (C-OH) |

| ~132 | Aromatic carbon (quaternary) |

| ~130 | Aromatic carbons (ortho to -OH) |

| ~116 | Aromatic carbons (meta to -OH) |

| ~45 | Methylene carbon (-CH₂-CHO) |

| ~30 | Methylene carbon (Ar-CH₂-) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 2750-2700 | Weak | Aldehydic C-H stretch (Fermi resonance) |

| ~1720 | Strong | C=O stretch (aldehydic) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (phenolic) |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides key information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 150 | Moderate | [M]⁺ (Molecular ion) |

| 107 | High | [HOC₆H₄CH₂]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are general protocols for acquiring spectroscopic data for phenolic aldehydes like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. The choice of solvent will depend on the sample's solubility.

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Typical parameters for ¹H NMR include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire ¹³C NMR spectra on the same instrument.

-

Typical parameters for ¹³C NMR include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

-

FTIR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. For liquid samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is typically dissolved in a volatile organic solvent. For LC-MS, the sample is dissolved in a solvent compatible with the mobile phase.

-

Ionization: Electron Ionization (EI) is a common method for GC-MS, providing characteristic fragmentation patterns. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used, which often result in a more prominent molecular ion peak.

-

Data Acquisition: The mass spectrometer is set to scan over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu). The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Biological Activity of 3-(4-Hydroxyphenyl)propanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Hydroxyphenyl)propanal, a phenolic aldehyde, has garnered scientific interest for its potential biological activities, primarily as an antioxidant and anti-inflammatory agent. This technical guide provides a comprehensive overview of the current understanding of its mechanisms of action, supported by available data and detailed experimental methodologies. The document summarizes the quantitative data on its bioactivity, outlines the protocols for key experiments, and visualizes the involved signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a naturally occurring phenolic compound.[1] Its chemical structure, featuring a reactive aldehyde group and a phenolic hydroxyl group, is believed to be the basis for its biological effects.[2] The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, suggesting antioxidant properties, while the aldehyde group may be involved in interactions with cellular macromolecules.[1][2] Research suggests its potential in mitigating conditions associated with oxidative stress and inflammation.[2]

Core Biological Activities

The primary biological activities attributed to this compound are its antioxidant and anti-inflammatory effects. These activities are intrinsically linked and contribute to its potential therapeutic applications.

Antioxidant Activity

The antioxidant capacity of this compound is primarily attributed to its phenolic structure, which enables it to act as a free radical scavenger.[2] By donating a hydrogen atom from its hydroxyl group, it can neutralize reactive oxygen species (ROS), thus preventing oxidative damage to cellular components.[2]

Quantitative Antioxidant Data

While specific quantitative data for this compound is limited in publicly available literature, the following table presents typical data obtained for structurally related phenolic compounds in common antioxidant assays. These values serve as a reference for the expected range of activity.

| Assay | Test Compound | IC50 / EC50 | Reference Compound | IC50 / EC50 |

| DPPH Radical Scavenging | Structurally similar phenolic aldehydes | Data not available | Ascorbic Acid | ~36 µg/mL[3] |

| ABTS Radical Scavenging | Structurally similar phenolic aldehydes | Data not available | Trolox | ~2.9 µg/mL[4] |

| Nitric Oxide Scavenging | Structurally similar phenolic aldehydes | Data not available | Ascorbic Acid | ~36 µg/mL[3] |

Anti-inflammatory Activity

In vitro and in vivo studies on related compounds suggest that this compound possesses anti-inflammatory properties.[2] It has been shown to inhibit the production of pro-inflammatory cytokines and modulate key inflammatory signaling pathways.[2][5]

Quantitative Anti-inflammatory Data

| Assay | Test Compound | IC50 | Cell Line |

| IL-6 Inhibition | MHPAP | 0.85 µM | LPS-stimulated PBMCs[4] |

| IL-1β Inhibition | MHPAP | 0.87 µM | LPS-stimulated PBMCs[4] |

| TNF-α Inhibition | MHPAP | 1.22 µM | LPS-stimulated PBMCs[4] |

| COX-2 Inhibition | Data not available | - | - |

| 5-LOX Inhibition | Data not available | - | - |

Mechanisms of Action & Signaling Pathways

The biological effects of this compound are mediated through its interaction with various cellular components and signaling pathways.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation.[6] Studies on related phenolic compounds suggest that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB.[2] This inhibition would lead to a downstream reduction in the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2.[6]

Inhibition of Cyclooxygenase-2 (COX-2) Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators.[7] The anti-inflammatory activity of this compound may also be due to the inhibition of the COX-2 pathway.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of phenolic aldehydes.

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the free radical scavenging activity of a compound.[8]

Workflow:

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Test compound (this compound)

-

Standard antioxidant (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of the test compound and the standard antioxidant in methanol.

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the test compound or standard to the wells.

-

For the control well, add 100 µL of methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

Cell-based Nitric Oxide (NO) Inhibition Assay

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[9]

Workflow:

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

Test compound (this compound)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite standard

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Remove the medium and pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent to the supernatant and incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve of sodium nitrite is used to quantify the nitrite concentration in the samples.

-

The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

-

The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

This compound demonstrates potential as a bioactive compound with antioxidant and anti-inflammatory properties. The available evidence, largely from studies on structurally similar compounds, suggests that its mechanisms of action involve free radical scavenging and modulation of the NF-κB and COX-2 signaling pathways. However, a significant gap in the literature exists regarding specific quantitative data on the efficacy of this compound itself.

Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the IC50 and EC50 values of this compound in a comprehensive panel of antioxidant and anti-inflammatory assays.

-

Detailed Mechanistic Elucidation: Investigating the precise molecular targets of this compound within the NF-κB and COX-2 pathways.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of oxidative stress and inflammation.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its biological activity and pharmacokinetic properties.

Addressing these research gaps will be crucial for fully understanding the therapeutic potential of this compound and advancing its development as a potential lead compound for novel antioxidant and anti-inflammatory drugs.

References

- 1. ijpjournal.com [ijpjournal.com]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

Potential Antioxidant Properties of 3-(4-Hydroxyphenyl)propanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Hydroxyphenyl)propanal, a naturally occurring phenolic aldehyde, presents a compelling profile for investigation into its antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of its potential to mitigate oxidative stress. While direct experimental data on this compound is limited, this document compiles and analyzes information from structurally similar compounds to extrapolate its likely antioxidant efficacy and mechanisms of action. This guide details standard experimental protocols for assessing antioxidant activity and explores the potential modulation of key signaling pathways, including Nrf2/ARE, MAPK, and NF-κB. All quantitative data from related compounds is presented in structured tables for comparative analysis, and cellular signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Phenolic compounds, widely distributed in the plant kingdom, are recognized for their potent antioxidant properties, primarily attributed to their ability to scavenge free radicals. This compound, a phenolic aldehyde, possesses a chemical structure suggestive of significant antioxidant potential. Its hydroxyl group attached to an aromatic ring is a key feature for donating a hydrogen atom to neutralize free radicals.

This technical guide synthesizes the available information on this compound and its structural analogs to provide a detailed understanding of its potential antioxidant properties.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| IUPAC Name | This compound |

| Synonyms | p-Hydroxyphenylpropionaldehyde, 4-Hydroxybenzenepropanal |

| CAS Number | 20238-83-9 |

| Appearance | Solid |

| Melting Point | 47°C |

| Boiling Point | 132-133°C at 0.7 mmHg |

In Vitro Antioxidant Activity (Data from Structurally Related Compounds)

Due to the lack of direct experimental data for this compound, this section presents quantitative antioxidant data from structurally similar phenolic aldehydes, such as cinnamaldehyde and coniferaldehyde. These compounds share the core phenolic structure and aldehyde functional group, providing a basis for estimating the potential antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. The antioxidant reduces the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| Cinnamaldehyde | 9.5 - 20.5 | Ascorbic Acid | Not specified |

| Coniferaldehyde Derivatives | ~6.7 µM (for most potent derivative) | Vitamin C | Not specified |

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation. The reduction of the radical cation by the antioxidant causes a decolorization that is measured spectrophotometrically.

| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| Cinnamaldehyde Derivatives | Not specified | Trolox | Not specified |

| Coniferaldehyde Derivatives | Not specified | Trolox | Not specified |

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous complex is measured spectrophotometrically.

| Compound | Antioxidant Activity (mg FeSO₄ E/mg dw) |

| Herbal Blend containing Litsea polyantha and Angelica sinensis | ~0.071 (at 2 mg/mL) |

Potential Mechanisms of Action: Modulation of Cellular Signaling Pathways

Phenolic compounds often exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant and anti-inflammatory genes.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. Cinnamaldehyde, a structural analog of this compound, has been shown to activate the Nrf2 pathway, leading to the upregulation of phase II detoxifying enzymes.[1][2][3] Coniferaldehyde also activates the Nrf2/HO-1 pathway.[4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cinnamaldehyde enhances Nrf2 nuclear translocation to upregulate phase II detoxifying enzyme expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Cinnamon-Derived Dietary Factor Cinnamic Aldehyde Activates the Nrf2-Dependent Antioxidant Response in Human Epithelial Colon Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Potential Anti-inflammatory Effects of 3-(4-Hydroxyphenyl)propanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propanal, a member of the phenylpropanoid class of organic compounds, has emerged as a molecule of interest for its potential therapeutic properties. Phenylpropanoids, synthesized by plants from the amino acid phenylalanine, are known to exhibit a wide range of biological activities, including well-documented anti-inflammatory effects. The chemical structure of this compound, featuring a phenolic hydroxyl group and a propanal moiety, provides a basis for its potential to modulate key inflammatory pathways. While direct and extensive research on this specific compound is still in its nascent stages, a compelling case for its anti-inflammatory potential can be constructed by examining the activities of its close structural and metabolic analogs.

This technical guide summarizes the current, albeit preliminary, evidence for the anti-inflammatory effects of this compound. It provides a detailed analysis of structurally related compounds, outlines the proposed mechanisms of action, and furnishes comprehensive experimental protocols to facilitate future research and direct validation of its therapeutic potential. It is crucial to distinguish this compound from its unsaturated analog, 3-(4-hydroxyphenyl)prop-2-enal (also known as p-hydroxycinnamaldehyde), as the saturated aldehyde chain in the former may confer distinct biological properties.

Evidence from Direct and Structurally Related Compounds

While specific quantitative data for this compound is limited, preliminary studies suggest it possesses anti-inflammatory and antioxidant properties.[1][2] The proposed mechanisms include the modulation of the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) signaling pathways.[1] A deeper understanding can be gained by analyzing its more extensively studied analogs.

Analysis of 3-(4-hydroxyphenyl)prop-2-enal (p-hydroxycinnamaldehyde)

This unsaturated analog has shown significant promise in the context of osteoarthritis, demonstrating both anti-inflammatory and chondroprotective effects. In a key study, it was found to protect cartilage by suppressing the expression of catabolic genes responsible for matrix degradation and upregulating anabolic genes involved in cartilage synthesis.[3][4]

Table 1: Effects of p-hydroxycinnamaldehyde on Gene Expression in Human Chondrocytes

| Gene Category | Gene Target | Observed Effect |

| Catabolic | MMP-3 | Suppression |

| MMP-13 | Suppression | |

| Anabolic | Collagen II | Increased Expression |

| SOX9 | Increased Expression | |

| Aggrecan | Increased Expression |

Analysis of a Synthetic Derivative: Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP)

A synthetic derivative, MHPAP, has provided robust quantitative data demonstrating potent anti-inflammatory activity. It significantly inhibits the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[2] The mechanism for this inhibition has been identified as the suppression of NF-κB p65 phosphorylation.[2]

Table 2: Inhibitory Activity of MHPAP on Cytokine Production in LPS-Stimulated Human PBMCs

| Cytokine | IC₅₀ (µM) |

| Interleukin-6 (IL-6) | 0.85 |

| Interleukin-1β (IL-1β) | 0.87 |

| Interleukin-8 (IL-8) | 1.58 |

| Tumor Necrosis Factor-α (TNF-α) | 1.22 |

Data sourced from a study on a synthetic derivative, indicating the potential of the core 3-(4-hydroxyphenyl)prop- moiety.[2]

Analysis of Cinnamaldehyde

Cinnamaldehyde, which lacks the 4-hydroxyl group, is a well-studied anti-inflammatory agent. It consistently demonstrates the ability to inhibit pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in LPS-stimulated macrophages.[1][5][6][7] Its mechanism involves the suppression of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, specifically inhibiting the phosphorylation of ERK1/2 and JNK1/2.[1][8] In vivo studies have confirmed its efficacy in models of acute and chronic inflammation.[6][9]

Proposed Mechanisms of Action & Signaling Pathways

Based on the evidence from related compounds, this compound is postulated to exert its anti-inflammatory effects primarily through the inhibition of two major signaling cascades: the NF-κB pathway and the arachidonic acid pathway.

-

Inhibition of the NF-κB and MAPK Signaling Pathways : Inflammatory stimuli, such as LPS, activate Toll-like receptor 4 (TLR4), triggering a cascade that leads to the activation of IκB kinase (IKK). IKK phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation and the subsequent translocation of the NF-κB (p65/p50) dimer to the nucleus. Nuclear NF-κB then drives the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. Phenylpropanoids likely inhibit this pathway by preventing the phosphorylation and degradation of IκBα or by inhibiting MAPK signaling upstream of NF-κB activation.

-

Inhibition of the Cyclooxygenase (COX) Pathway : The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a key strategy for many anti-inflammatory drugs. This compound may act as a COX-2 inhibitor, thereby reducing the production of pro-inflammatory prostaglandins like PGE₂.

Experimental Protocols for Future Research

To directly ascertain the anti-inflammatory properties of this compound, a systematic approach using standardized in vitro assays is recommended.

Protocol 1: In Vitro Cytokine Production Assay in Macrophages

Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages.

Methodology:

-

Cell Culture:

-

Culture murine macrophage cells (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1, differentiated into macrophages with PMA) in DMEM or RPMI-1640 medium, respectively, supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Plating and Treatment:

-

Seed cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Prepare stock solutions of this compound in DMSO.

-

Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO) for 1-2 hours. Ensure the final DMSO concentration is ≤ 0.1%.

-

-

Inflammatory Stimulation:

-

Stimulate the cells with LPS (from E. coli O111:B4) at a final concentration of 1 µg/mL for 18-24 hours. Include an unstimulated control group.

-

-

Sample Collection and Analysis:

-

After incubation, centrifuge the plate to pellet any detached cells.

-

Collect the cell culture supernatants for analysis.

-

Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of each cytokine for each concentration of the test compound relative to the LPS-stimulated vehicle control.

-

Determine the IC₅₀ value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Protocol 2: NF-κB Reporter Gene Assay

Objective: To determine if this compound inhibits the NF-κB signaling pathway.

Methodology:

-

Cell Line:

-

Use a stable cell line containing an NF-κB-responsive reporter gene, such as luciferase or secreted embryonic alkaline phosphatase (SEAP) (e.g., HEK-Blue™-hTLR4 or THP1-Blue™ NF-κB cells).

-

-

Assay Procedure:

-

Plate the reporter cells in a 96-well plate according to the supplier's protocol.

-

Pre-treat the cells with serial dilutions of this compound or a known NF-κB inhibitor (e.g., Bay 11-7082) for 1 hour.

-

Stimulate the cells with an appropriate agonist (e.g., LPS for TLR4-expressing cells, TNF-α for others) for 6-18 hours.

-

-

Signal Detection:

-

For Luciferase: Add a luciferase substrate reagent to the cells and measure luminescence using a luminometer.

-

For SEAP: Collect the supernatant and add a SEAP detection reagent (e.g., QUANTI-Blue™). Measure the colorimetric change at the appropriate wavelength (e.g., 620-655 nm) after a suitable incubation period.[10]

-

-

Data Analysis:

-

Normalize the reporter signal to cell viability if necessary.

-

Calculate the percentage inhibition of NF-κB activation and determine the IC₅₀ value.

-

Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To assess the direct inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes.

Methodology:

-

Assay Kit:

-

Utilize a commercial fluorometric or colorimetric COX inhibitor screening assay kit (e.g., from BioVision, Cayman Chemical). These kits typically provide purified ovine COX-1 and human recombinant COX-2 enzymes.

-

-

Reagent Preparation:

-

Prepare all reagents, including assay buffer, heme, probe, and substrate (arachidonic acid), as per the kit's manual.

-

Prepare serial dilutions of the test compound, a non-selective inhibitor (e.g., indomethacin), and a COX-2 selective inhibitor (e.g., celecoxib) in DMSO/assay buffer.

-

-

Assay Protocol (Generalized Fluorometric Method):

-

In a 96-well black microplate, add assay buffer, probe, and heme to all wells.

-

Add the test compound dilutions or reference inhibitors to the appropriate wells. Include a vehicle control (DMSO).

-

Add either COX-1 or COX-2 enzyme to the designated wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

Incubate at 37°C for 2-5 minutes.

-

Measure the fluorescence at the specified excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

-

Data Analysis:

-

Calculate the percentage inhibition for each compound concentration against both COX-1 and COX-2.

-

Determine the IC₅₀ values for both enzymes.

-

Calculate the COX-2 Selectivity Index (SI) as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI value indicates greater selectivity for COX-2.

-

Conclusion

While direct experimental evidence for the anti-inflammatory activity of this compound is still emerging, a strong theoretical and analog-based rationale supports its potential as a valuable modulator of inflammatory responses. The potent anti-cytokine and chondroprotective effects observed in its close structural relatives strongly suggest that this compound is a promising candidate for further investigation. The primary mechanisms are likely to involve the inhibition of the pro-inflammatory NF-κB and COX-2 pathways. The detailed experimental protocols provided in this guide offer a clear and robust framework for researchers to systematically evaluate and validate these potential effects, paving the way for its possible development as a novel anti-inflammatory agent.

References

- 1. Cinnamaldehyde inhibits pro-inflammatory cytokines secretion from monocytes/macrophages through suppression of intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of p-hydroxycinnamaldehyde from Alpinia galanga extracts on human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scialert.net [scialert.net]

- 7. Inhibition of Lipopolysaccharide-Induced Inflammatory and Oxidative Responses by Trans-cinnamaldehyde in C2C12 Myoblasts [medsci.org]

- 8. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cinnamaldehyde modulates LPS-induced systemic inflammatory response syndrome through TRPA1-dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Screening for Novel Endogenous Inflammatory Stimuli Using the Secreted Embryonic Alkaline Phosphatase NF-κB Reporter Assay - PMC [pmc.ncbi.nlm.nih.gov]

Interaction of 3-(4-Hydroxyphenyl)propanal with Aldehyde Dehydrogenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between 3-(4-Hydroxyphenyl)propanal and the aldehyde dehydrogenase (ALDH) superfamily of enzymes. While direct quantitative kinetic data for this specific interaction is limited in publicly available literature, this document synthesizes existing knowledge on ALDH substrate specificity, particularly with analogous aromatic and alkyl aldehydes, to infer the nature of this interaction. This guide covers the metabolic role of ALDH in the oxidation of this compound, provides detailed experimental protocols for assessing this interaction, and presents relevant signaling pathways and workflows through structured diagrams.

Introduction to this compound and Aldehyde Dehydrogenase

This compound, also known as p-hydroxyphenylpropionaldehyde, is a phenolic aldehyde that can be of both natural and synthetic origin. Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids[1][2]. This detoxification process is crucial for cellular homeostasis. The human ALDH superfamily comprises 19 isozymes with varying substrate specificities and tissue distribution[1]. Given its aldehydic functional group, this compound is a putative substrate for ALDH enzymes. The interaction involves the enzymatic oxidation of the aldehyde moiety to a carboxylic acid, yielding 3-(4-hydroxyphenyl)propanoic acid[3]. This conversion is significant as the aldehyde group of this compound can form Schiff bases with amino groups in proteins, potentially altering their function[3].

Quantitative Data on ALDH Interaction with Aromatic Aldehydes

| Aldehyde Substrate | ALDH Isozyme | Km (µM) | Vmax (U/mg) | Catalytic Efficiency (Vmax/Km) (U/mg·µM) | Reference |

| Phenylacetaldehyde | Human ALDH1 | 0.25 - 4.8 | 0.34 - 2.4 | 0.070 - 3.9 | [4] |

| Phenylacetaldehyde | Human ALDH2 | < 0.15 - 0.74 | 0.039 - 0.51 | 0.15 - 1.0 | [4] |

| Benzaldehyde | Human ALDH1 | 0.25 - 4.8 | 0.34 - 2.4 | 0.070 - 3.9 | [4] |

| Benzaldehyde | Human ALDH2 | < 0.15 - 0.74 | 0.039 - 0.51 | 0.15 - 1.0 | [4] |

| cinnamaldehyde | Human ALDH1 | 0.25 - 4.8 | 0.34 - 2.4 | 0.070 - 3.9 | [4] |

| cinnamaldehyde | Human ALDH2 | < 0.15 - 0.74 | 0.039 - 0.51 | 0.15 - 1.0 | [4] |

| Table 1: Kinetic Parameters of Human ALDH1 and ALDH2 with Structurally Related Aromatic Aldehydes. |

Metabolic Pathway of this compound

The primary metabolic pathway for this compound involving ALDH is its oxidation to 3-(4-hydroxyphenyl)propanoic acid. This conversion is a critical detoxification step, as the accumulation of aldehydes can lead to cellular stress and toxicity.

Experimental Protocols

This section provides a detailed methodology for an in vitro enzyme activity assay to determine the kinetic parameters of the interaction between this compound and a specific ALDH isozyme.

ALDH Activity Assay (Spectrophotometric Method)

This protocol is adapted from established methods for measuring ALDH activity[4][5].

4.1.1. Materials and Reagents

-

Purified recombinant human ALDH isozyme (e.g., ALDH1A1 or ALDH2)

-

This compound (substrate)

-

β-Nicotinamide adenine dinucleotide (NAD+) or β-Nicotinamide adenine dinucleotide phosphate (NADP+)

-

Assay Buffer: 50 mM HEPES or sodium pyrophosphate, pH 7.5

-

Acetonitrile or DMSO (for dissolving the substrate)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

96-well UV-transparent microplates

4.1.2. Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in acetonitrile or DMSO.

-

Prepare a stock solution of NAD(P)+ in the assay buffer.

-

Dilute the purified ALDH enzyme in the assay buffer to the desired concentration.

-

-

Reaction Mixture Setup:

-

In a 96-well microplate, prepare the reaction mixture containing the assay buffer and NAD(P)+ at a final concentration of 0.5-3 mM[4].

-

Add the ALDH enzyme to each well.

-

To initiate the reaction, add varying concentrations of this compound to the wells. The final concentration of the organic solvent should be kept below 2% (v/v) to avoid enzyme inhibition[4].

-

-

Kinetic Measurement:

-

Immediately after adding the substrate, measure the increase in absorbance at 340 nm at 25°C. This corresponds to the formation of NAD(P)H.

-

Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Plot the reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Potential as an ALDH Inhibitor

While this compound is likely a substrate for ALDH, it is also possible that at high concentrations, it could act as a substrate inhibitor, a phenomenon observed with other aldehydes and ALDH enzymes[4]. To investigate this, the assay described above should be performed over a wide range of substrate concentrations. A decrease in reaction velocity at higher substrate concentrations would indicate substrate inhibition. If inhibition is observed, further kinetic studies would be necessary to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Conclusion

This compound is a plausible substrate for aldehyde dehydrogenase, undergoing oxidation to 3-(4-hydroxyphenyl)propanoic acid. Although direct quantitative data on this interaction is sparse, researchers can leverage the extensive knowledge of ALDH's affinity for other aromatic aldehydes to design and conduct targeted kinetic studies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for investigating the specifics of this interaction, which may have implications for understanding the metabolism of phenolic compounds and for the development of novel therapeutic agents targeting ALDH activity.

References

- 1. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective [frontiersin.org]

- 3. This compound | 20238-83-9 | Benchchem [benchchem.com]

- 4. Substrate specificity of human and yeast aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

The Role of 3-(4-Hydroxyphenyl)propanal as a Putative Metabolite in Yerba Mate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Yerba mate (Ilex paraguariensis) is a beverage rich in bioactive phenolic compounds, primarily recognized for its high concentration of chlorogenic acids and flavonoids. This technical guide explores the role of 3-(4-hydroxyphenyl)propanal, a known plant metabolite, in the context of yerba mate. While direct evidence of this compound as a significant metabolite in Ilex paraguariensis is not prominently documented in current scientific literature, its biogenesis via the well-established phenylpropanoid pathway in plants suggests its potential presence. This document synthesizes the known biological activities of this compound, focusing on its antioxidant and anti-inflammatory properties and its putative interactions with key cellular signaling pathways. Furthermore, this guide provides detailed experimental protocols for the extraction and quantification of phenolic compounds from yerba mate, offering a methodological framework for researchers aiming to investigate the presence and bioactivity of this and other related metabolites.

Introduction: The Phenolic Profile of Yerba Mate

Yerba mate is a rich source of bioactive compounds, including xanthines (caffeine, theobromine), saponins, and a diverse array of polyphenols.[1] The primary phenolic constituents responsible for its health-promoting effects are caffeoyl derivatives, such as chlorogenic acid, and flavonoids like quercetin and rutin.[2][3] These compounds contribute to the antioxidant, anti-inflammatory, and cardioprotective properties attributed to yerba mate consumption.[4]

This compound, also known as p-hydroxydihydrocinnamaldehyde, is a phenolic compound found in various plant species.[5] It is an intermediate in the biosynthesis of more complex molecules within the phenylpropanoid pathway.[5] Although its presence in Ilex paraguariensis has not been definitively quantified, its structural similarity to other known phenolic constituents of yerba mate and its origin from a primary metabolic pathway in plants make it a metabolite of interest.

Biosynthesis of this compound

This compound is a product of the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. This pathway starts with the amino acid phenylalanine.

Caption: Simplified Phenylpropanoid Pathway Leading to this compound.

Biological Activities and Mechanistic Insights

Emerging research suggests that this compound possesses antioxidant and anti-inflammatory properties, which are common among phenolic compounds.[6]

Antioxidant Properties

The antioxidant activity of this compound is attributed to its phenolic structure. The hydroxyl group on the phenyl ring can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.[6]

Anti-inflammatory Effects and Signaling Pathway Modulation

Scientific investigations indicate that this compound may exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

3.2.1. NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[7] Some phenolic compounds are known to inhibit this pathway.[8]

Caption: Putative Inhibition of the NF-κB Signaling Pathway.

3.2.2. MAPK Signaling Pathway

The MAPK signaling cascades (including ERK, JNK, and p38) are involved in cellular responses to a variety of external stimuli and play a critical role in inflammation.[9][10] The activation of these pathways can lead to the production of pro-inflammatory cytokines.[11] Phenolic compounds have been shown to modulate MAPK signaling.[12]

Caption: Putative Modulation of the MAPK Signaling Pathway.

Quantitative Data

While specific quantitative data for this compound in yerba mate is not available in the reviewed literature, the following table summarizes the content of major phenolic compounds typically found in yerba mate infusions, providing a comparative context.

| Compound | Concentration Range (mg/g of dry yerba mate) | Reference |

| Total Polyphenols | 15 - 45 | [2] |

| Caffeoylquinic acids | ~70% of total polyphenols | [2] |

| Chlorogenic acid | 10.42 - 18.43 | [2] |

| Caffeic acid | 1.5 | [13] |

| Rutin | 5.2 | [13] |

| Quercetin | 2.2 | [13] |

| Kaempferol | 4.5 | [13] |

Experimental Protocols

The following sections outline generalized protocols for the extraction and analysis of phenolic compounds from yerba mate, which can be adapted for the investigation of this compound.

Extraction of Phenolic Compounds from Yerba Mate

Objective: To extract phenolic compounds from dried yerba mate leaves for subsequent analysis.

Method 1: Ultrasonic Bath Extraction [14]

-

Weigh 5 g of dried and ground yerba mate sample.

-

Add 50 mL of methanol and place in an ultrasonic bath at a frequency of 49 kHz for 30 minutes.

-

Repeat the extraction process three times for each sample.

-

Combine the extracts and concentrate by evaporation in a rotating vacuum oven at 22 ± 2 °C.

-

Dissolve the dried extract quantitatively in HPLC-grade methanol and filter through a 0.45-μm membrane filter prior to analysis.

Method 2: Soxhlet Extraction [2]

-

Place 5 g of the yerba mate sample into a Soxhlet apparatus.

-

Extract continuously for 4 hours with 100 mL of a suitable solvent (e.g., ethanol, water).

-

After extraction, adjust the final volume to 100 mL with the same solvent.

-

Store the extract in amber vials under a nitrogen atmosphere at -18°C until analysis.

Caption: General Workflow for Extraction and Analysis of Phenolic Compounds.

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Objective: To separate, identify, and quantify phenolic compounds in the yerba mate extract.

Instrumentation:

-

UHPLC system coupled with a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Chromatographic Conditions (Example): [5]

-

Column: Zorbax Eclipse XDB-C18 (50 mm × 2.1 mm, 1.8 μm)

-

Mobile Phase A: 0.1% (v/v) formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0 min: 95% A

-

8.0 min: 40% A

-

8.1 min: 95% A

-

10 min: 95% A

-

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 5 μL

-

Column Temperature: 30 °C

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions for this compound and other target analytes would need to be determined using a pure standard.

Conclusion and Future Directions

While this compound is a known plant-derived phenolic compound with potential antioxidant and anti-inflammatory activities, its specific role as a metabolite in yerba mate (Ilex paraguariensis) remains to be elucidated. The current body of literature has not established its presence or concentration in this popular beverage.

Future research should focus on:

-

Metabolomic Profiling: Comprehensive, untargeted metabolomic studies of various yerba mate preparations are needed to identify and quantify the full spectrum of its phenolic constituents, including potentially minor compounds like this compound.

-

Bioactivity Studies: Should its presence be confirmed, further investigation into its specific contribution to the overall bioactivity of yerba mate would be warranted.

-

In Vivo Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound from a yerba mate matrix is crucial for determining its physiological relevance.

This technical guide provides a foundation for researchers and drug development professionals to explore the potential of this compound and other under-investigated metabolites in yerba mate. The provided methodologies offer a starting point for rigorous scientific inquiry into the complex phytochemistry of this important plant.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. d-nb.info [d-nb.info]

- 6. This compound | 20238-83-9 | Benchchem [benchchem.com]

- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NF-kappaB activation mechanism of 4-hydroxyhexenal via NIK/IKK and p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of MAPKs by growth factors and receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of Flavonoids, Phenolic Acids, and Xanthines in Mate Tea (Ilex paraguariensis St.-Hil.) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Yerba Mate as a Source of Elements and Bioactive Compounds with Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 3-(4-Hydroxyphenyl)propanal in Yew: A Technical Guide for Researchers

An In-depth Examination of the Discovery, Characterization, and Analysis of a Key Phenylpropanoid in Taxus baccata

This technical guide provides a comprehensive overview of 3-(4-Hydroxyphenyl)propanal, a naturally occurring phenolic compound that has been identified in the yew tree (Taxus baccata).[1][2] While the presence of this compound in yew is documented, this paper also highlights the current gaps in the scientific literature regarding its specific quantitative analysis and detailed biosynthetic pathways within this genus. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical methodologies for future investigations into this and similar secondary metabolites.

Compound Characterization

This compound, also known as p-hydroxycinnamaldehyde, is a phenylpropanoid that serves as a crucial intermediate in the biosynthesis of more complex molecules in the plant kingdom.[1] Its chemical properties are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [3] |

| Molecular Weight | 150.17 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Hydroxydihydrocinnamaldehyde, 3-(p-Hydroxyphenyl)propanal | [3] |

| CAS Number | 20238-83-9 | [4] |

Biosynthesis and Signaling Pathways

This compound is a product of the phenylpropanoid pathway, a major route for the biosynthesis of a wide array of plant secondary metabolites. This pathway begins with the amino acid phenylalanine.[5][6] While the specific enzymatic steps leading to this compound in Taxus have not been fully elucidated, the general pathway provides a model for its formation.

Experimental Protocols

While detailed protocols for the extraction and characterization of this compound specifically from yew are not extensively published, general methodologies for the analysis of phenolic compounds from plant matrices can be adapted.

Extraction and Purification

A generalized workflow for the extraction and purification of this compound from plant material is presented below. The choice of solvent and chromatographic conditions would require optimization for Taxus species.

Protocol:

-

Sample Preparation: Collect fresh plant material (e.g., needles, bark) from the yew tree. Dry the material at a controlled temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material in a suitable polar solvent such as methanol or ethanol. The extraction can be performed at room temperature with agitation for several hours or using techniques like sonication to improve efficiency.

-

Filtration and Concentration: Separate the extract from the solid plant material by filtration or centrifugation. The solvent is then removed under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification: The crude extract can be subjected to further purification using chromatographic techniques. Column chromatography with silica gel or other stationary phases is a common method. The selection of the mobile phase is critical for the effective separation of the target compound.

Characterization and Quantification

The identification and quantification of this compound can be achieved using various analytical techniques.

| Technique | Purpose | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Separation and Quantification | C18 column, mobile phase gradient (e.g., water-acetonitrile), UV detection. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and Quantification | Derivatization may be required, analysis of volatile compounds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | ¹H and ¹³C NMR for confirming the chemical structure. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Provides information about the presence of hydroxyl and carbonyl groups. |

Quantitative Data

Currently, there is a lack of published quantitative data on the concentration and localization of this compound within different tissues of the yew tree. Future research should focus on quantifying this compound to understand its physiological role and potential for biotechnological applications.

Future Directions

The identification of this compound in Taxus baccata opens up several avenues for future research. Elucidating its specific biosynthetic pathway in yew could reveal novel enzymes and regulatory mechanisms. Furthermore, investigating its potential biological activities is warranted, given that related phenolic compounds exhibit a range of pharmacological properties.[2] A thorough quantitative analysis across different yew species and tissues will be crucial for understanding its metabolic significance.

References

- 1. This compound | 20238-83-9 | Benchchem [benchchem.com]

- 2. Buy this compound | 20238-83-9 [smolecule.com]

- 3. This compound | C9H10O2 | CID 11957427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(4-Hydroxyphenyl)propanal from 4-hydroxycinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propanal is a valuable intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and natural products.[1] Its structure, featuring a reactive aldehyde and a phenolic hydroxyl group, makes it a versatile building block in medicinal chemistry and drug discovery. This document provides detailed protocols for the synthesis of this compound via the selective catalytic hydrogenation of 4-hydroxycinnamaldehyde. The presented methodology focuses on the chemoselective reduction of the carbon-carbon double bond while preserving the aldehyde functionality.

Chemical Reaction and Pathway

The synthesis of this compound from 4-hydroxycinnamaldehyde is achieved through the selective hydrogenation of the α,β-unsaturated aldehyde. This reaction targets the reduction of the alkene C=C bond, leaving the aldehyde (C=O) and hydroxyl (-OH) groups intact. A common and effective method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[1]

Caption: Catalytic hydrogenation of 4-hydroxycinnamaldehyde.

Experimental Protocols

This section details the experimental procedure for the synthesis of this compound.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from general procedures for the selective hydrogenation of α,β-unsaturated aldehydes.

Materials:

-

4-hydroxycinnamaldehyde

-

10% Palladium on carbon (Pd/C)

-

Ethanol (reagent grade)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Filtration agent (e.g., Celite®)

-

Rotary evaporator

-

Hydrogenation apparatus (e.g., Parr hydrogenator or similar)

Procedure:

-

Reactor Setup: In a suitable high-pressure reactor vessel, add 4-hydroxycinnamaldehyde (1.0 eq).

-

Solvent Addition: Add ethanol to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 1-5 mol% of the substrate).

-

Hydrogenation: Seal the reactor and purge the system first with nitrogen gas and then with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 atm).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.

-

Work-up: Upon completion of the reaction, carefully vent the hydrogen gas and purge the reactor with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Data Presentation

The following tables summarize the key data for the starting material and the product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-hydroxycinnamaldehyde | C₉H₈O₂ | 148.16 | 20711-53-9 |

| This compound | C₉H₁₀O₂ | 150.17 | 20238-83-9 |

Table 2: Predicted NMR Spectroscopic Data for this compound [2]

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehydic CH | ~9.8 (t) | ~202 |

| Aromatic CH (adjacent to C-OH) | ~6.8 (d) | ~115 |

| Aromatic CH (adjacent to propyl) | ~7.1 (d) | ~130 |

| Aromatic C-OH | - | ~155 |

| Aromatic C-propyl | - | ~130 |

| Propyl CH₂ (adjacent to ring) | ~2.9 (t) | ~30 |

| Propyl CH₂ (middle) | ~2.8 (t) | ~45 |

| Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds.[2] |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 3-(4-Hydroxyphenyl)propanal via Aldol Condensation